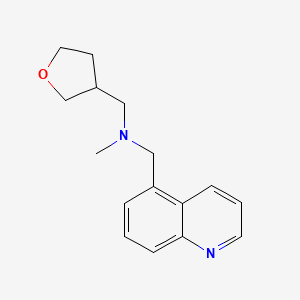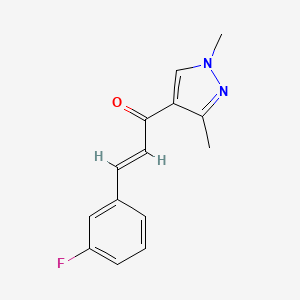
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine, also known as FLI-06, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine exerts its effects by inhibiting the activity of a protein called Rho kinase (ROCK), which plays a key role in various cellular processes such as cell migration, proliferation, and apoptosis. By inhibiting ROCK, this compound can modulate these processes and promote tissue repair, inhibit cancer growth, and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In animal models of spinal cord injury, this compound has been found to promote axonal regeneration, reduce inflammation, and improve motor function. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell death, and sensitize cells to chemotherapy drugs. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and some organic solvents can pose challenges for its use in certain experimental systems. Additionally, the lack of available data on its pharmacokinetics and pharmacodynamics in vivo can limit its translation to clinical applications.
未来方向
There are several future directions for 2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential therapeutic applications in other fields such as cardiovascular diseases, diabetes, and neurodegenerative diseases. Additionally, the identification of this compound analogs with improved properties can enhance its therapeutic potential and facilitate its translation to clinical applications.
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research for its potential therapeutic applications. Its inhibition of ROCK activity has been shown to have beneficial effects in various experimental systems, including spinal cord injury, cancer, and viral infections. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and potential therapeutic applications.
合成方法
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 2-(4-fluorophenyl)acetic acid ethyl ester. This intermediate is then reacted with 5-isopropylpyrimidine-4-amine to form the final product, this compound.
科学研究应用
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to enhance the regeneration of damaged axons and promote functional recovery in animal models of spinal cord injury. In cancer research, this compound has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as dengue and Zika.
属性
IUPAC Name |
2-(4-fluorophenyl)-4-(5-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-12(2)15-9-19-11-20-17(15)21-7-8-22-16(10-21)13-3-5-14(18)6-4-13/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAQCSURDOLLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)
![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5319775.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5319778.png)
![1'-furo[3,2-c]pyridin-4-yl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319780.png)
![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5319786.png)


![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)